molecular formula C7H8N6O2 B11894125 9-ethyl-2-nitro-9H-purin-6-amine

9-ethyl-2-nitro-9H-purin-6-amine

Cat. No.: B11894125
M. Wt: 208.18 g/mol
InChI Key: RINIVCMRVKVEJU-UHFFFAOYSA-N
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Description

9-Ethyl-2-nitro-9H-purin-6-amine is a purine derivative characterized by an ethyl group at the N9 position and a nitro group at the C2 position. Purines are heterocyclic aromatic compounds integral to biological systems, forming the backbone of nucleotides and nucleic acids.

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

9-ethyl-2-nitropurin-6-amine

InChI

InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11)

InChI Key

RINIVCMRVKVEJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of 9-ethyl-2-nitro-9H-purin-6-amine typically involves the nitration of 9-ethyl-9H-purin-6-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 2-position of the purine ring . Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to achieve high yields and purity.

Chemical Reactions Analysis

9-Ethyl-2-nitro-9H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Ethyl-2-nitro-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-2-nitro-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Key Observations :

  • N9 Alkylation : Ethyl, allyl, and phenyl groups at N9 are introduced via alkylation or cyclization. The ethyl group in the target compound may enhance lipophilicity compared to phenyl or cyclic ether substituents (e.g., THP) .

Structural and Spectroscopic Characterization

NMR Trends :

  • C2 Substituents: Nitro groups (NO₂) cause significant deshielding in ¹H NMR.
  • N9 Substituents : Ethyl groups (CH₂CH₃) typically exhibit methylene protons at δ 1.2–1.5 (triplet) and δ 4.0–4.5 (quartet) in ¹H NMR, distinct from phenyl (δ 7.2–7.6) or allyl (δ 5.0–5.9) groups .

Mass Spectrometry :

  • Purines with nitro groups often show [M-H]⁻ ions in ESI-MS due to the electron-withdrawing nature of NO₂. For example, 9-allyl derivatives yield molecular ions at m/z 307–316 .

Hypothesized Activity of 9-Ethyl-2-nitro-9H-purin-6-amine :

  • The nitro group may enhance DNA intercalation or enzyme inhibition (e.g., kinase or polymerase targets) due to its electron-deficient aromatic system.
  • Ethyl substitution could improve membrane permeability compared to polar groups (e.g., THP or phenyl).

Physicochemical Properties

Property 9-Ethyl-2-nitro-9H-purin-6-amine (Predicted) 9-Phenyl-9H-purin-6-amine 9-Allyl-6-chloro-9H-purin-2-amine
LogP (Lipophilicity) ~1.5–2.0 (moderate) ~2.0–2.5 ~1.8–2.2
Solubility Low in water, soluble in DMSO Low (ether/hexane precipitable) Moderate in chlorinated solvents
Stability Sensitive to reducing agents (NO₂ → NH₂) Stable under basic conditions Stable, but Cl may undergo substitution

Biological Activity

9-Ethyl-2-nitro-9H-purin-6-amine is a purine derivative with the molecular formula C7H8N6O2. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its mechanism of action, biological interactions, and therapeutic potential is critical for its application in drug development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H8N6O2
Molecular Weight208.18 g/mol
IUPAC Name9-ethyl-2-nitropurin-6-amine
InChIInChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11)
Canonical SMILESCCN1C=NC2=C(N=C(N=C21)N+[O-])N

The biological activity of 9-ethyl-2-nitro-9H-purin-6-amine primarily stems from its interaction with specific molecular targets, including enzymes and nucleic acids. The nitro group in the structure can participate in redox reactions, influencing the compound's biological activity. Its purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function.

Interaction with Enzymes

Research indicates that 9-ethyl-2-nitro-9H-purin-6-amine can inhibit certain enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular processes such as DNA replication and repair, making it a candidate for further exploration in anticancer therapies.

Anticancer Potential

Studies have shown that purine derivatives like 9-ethyl-2-nitro-9H-purin-6-amine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to disrupt nucleic acid synthesis can lead to apoptosis in cancer cells. For instance, it has been tested against glioma cell lines where it demonstrated significant antiproliferative activity .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have assessed the cytotoxicity of 9-ethyl-2-nitro-9H-purin-6-amine on human cancer cell lines, including glioblastoma and breast cancer cells. Results indicated that the compound inhibited cell growth at micromolar concentrations .
  • Mechanistic Studies : Further investigations into its mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Comparison with Related Compounds

To better understand the unique properties of 9-ethyl-2-nitro-9H-purin-6-amine, a comparison with similar purine derivatives is essential:

CompoundStructure TypeBiological Activity
9-Methyl-9H-purin-6-amineMethyl-substitutedModerate cytotoxicity
9-PropylnitropurinePropyl-substitutedLower activity than ethyl variant
6-AminopurineAmino group at position 6Known for antiviral properties

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